molecular formula C12H16ClN3O B1491838 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane CAS No. 2097991-47-2

2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane

Cat. No.: B1491838
CAS No.: 2097991-47-2
M. Wt: 253.73 g/mol
InChI Key: VWAWCJVIYWWYSL-UHFFFAOYSA-N
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Description

2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is a complex organic compound featuring a pyrimidinyl group attached to a spirocyclic structure. This compound belongs to the class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

This compound acts as a serotonergic agonist . It binds to the serotonin receptor, mimicking the effects of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .

Biochemical Pathways

The activation of the serotonin receptor by this compound can lead to various downstream effects. It can influence the release of many neurotransmitters, including glutamate, GABA, dopamine, epinephrine/norepinephrine, and acetylcholine, as well as many hormones, including oxytocin, prolactin, vasopressin, cortisol, corticotropin, and substance P among others .

Pharmacokinetics

The pharmacokinetic properties of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4It is known to be freely soluble in water and methanol, which suggests good bioavailability . The compound is practically insoluble in acetone .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its agonistic effect on the serotonin receptor. This can lead to an increase in serotonergic neurotransmission, which can have various effects depending on the specific subtype of the serotonin receptor that is activated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the solubility and stability of the compound. Additionally, the presence of other substances that can interact with the serotonin receptor, such as other agonists or antagonists, can influence the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating physiological activity at these receptors . Additionally, it inhibits prolyl oligopeptidase (EC 3.4.21.26), a serine endopeptidase . These interactions highlight the compound’s potential in modulating neurotransmitter systems and proteolytic processes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. As a serotonergic agonist, it can modulate serotonin signaling pathways, which are crucial for mood regulation, anxiety, and other neurological functions . The compound’s interaction with prolyl oligopeptidase also suggests its role in protein processing and turnover, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to serotonin receptors, mimicking serotonin’s effects and activating downstream signaling pathways . Additionally, it inhibits prolyl oligopeptidase by binding to its active site, preventing the enzyme from cleaving its substrates . These actions result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained modulation of serotonin signaling and protein processing, with potential implications for cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate serotonin signaling and protein processing without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and safety in research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns influence the compound’s activity and function, as it interacts with biomolecules within these subcellular environments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane: is structurally similar to other pyrimidinyl spirocyclic compounds.

  • This compound: differs in its substitution pattern and functional groups, which contribute to its unique properties.

Uniqueness: The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-7-11(15-9-14-10)16-5-4-12(8-16)3-1-2-6-17-12/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWCJVIYWWYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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